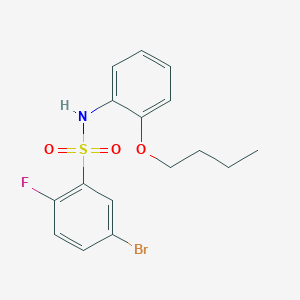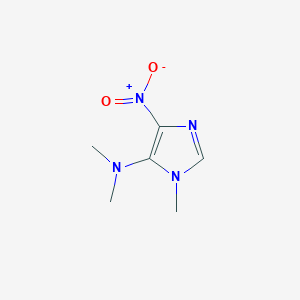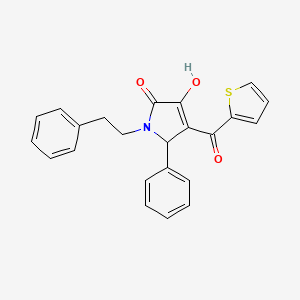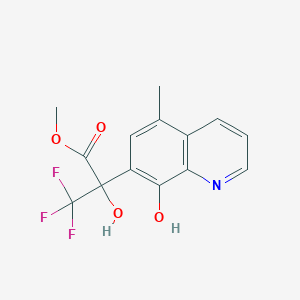![molecular formula C24H18N2O6 B11512401 {4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B11512401.png)
{4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[3-BENZOYL-4-HYDROXY-5-OXO-2-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENOXY}ACETIC ACID is a complex organic compound with a unique structure that includes a benzoyl group, a hydroxy group, a pyridine ring, and a dihydropyrrole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-BENZOYL-4-HYDROXY-5-OXO-2-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENOXY}ACETIC ACID typically involves multi-step organic reactionsThe final step involves the coupling of the pyrrole derivative with a phenoxyacetic acid derivative under specific reaction conditions, such as the use of dry dichloromethane (DCM) and lutidine as catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. Techniques such as refluxing in water with magnetic solid acid nanocatalysts have been explored for similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-BENZOYL-4-HYDROXY-5-OXO-2-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the benzoyl group can produce alcohols.
Scientific Research Applications
2-{4-[3-BENZOYL-4-HYDROXY-5-OXO-2-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENOXY}ACETIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{4-[3-BENZOYL-4-HYDROXY-5-OXO-2-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyrrole and phenoxyacetic acid, such as:
- 2- (4-Hydroxybenzyl)-3- (4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylic acid methyl ester .
- Various benzoxazole derivatives .
- Imidazole-containing compounds .
Uniqueness
What sets 2-{4-[3-BENZOYL-4-HYDROXY-5-OXO-2-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENOXY}ACETIC ACID apart is its unique combination of functional groups and its potential for diverse chemical and biological activities. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C24H18N2O6 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[4-[(4Z)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H18N2O6/c27-19(28)14-32-18-10-8-17(9-11-18)26-21(16-7-4-12-25-13-16)20(23(30)24(26)31)22(29)15-5-2-1-3-6-15/h1-13,21,29H,14H2,(H,27,28)/b22-20- |
InChI Key |
JCVHFVYJOHEGSE-XDOYNYLZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)OCC(=O)O)C4=CN=CC=C4)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)OCC(=O)O)C4=CN=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11512339.png)




![methyl 6-cyano-5-imino-3-methyl-7-(trifluoromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B11512364.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11512367.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11512371.png)
![4-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11512372.png)
![7-(3-methoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11512374.png)

![Ethyl 3-(2-chlorophenyl)-3-{[(2,4,6-trimethylphenyl)sulfonyl]amino}propanoate](/img/structure/B11512387.png)
![4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11512390.png)
